trachelosperogenin B

Description

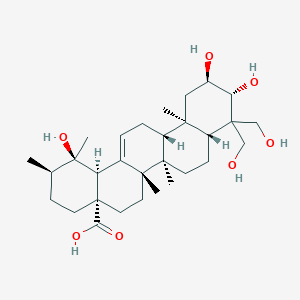

Trachelosperogenin B (C₃₀H₄₈O₇; molecular weight ≈519.33 g/mol) is a pentacyclic triterpenoid predominantly isolated from plants such as Rudgea viburnioides (Rubiaceae), Trachelospermum species (Apocynaceae), Rubus chamaemorus (cloudberry), and Corchorus olitorius . Structurally, it belongs to the 19-α-hydroxyursane subclass, characterized by a ursane skeleton with hydroxyl groups at specific positions, including C-2, C-3, C-19, and others . Its biological relevance spans antifungal, antitumor, and anti-inflammatory activities, as evidenced by in vitro and in vivo studies .

Properties

Molecular Formula |

C30H48O7 |

|---|---|

Molecular Weight |

520.7 g/mol |

IUPAC Name |

(1R,2R,4aS,6aR,6aS,6bR,8aR,10R,11R,12aR,14bS)-1,10,11-trihydroxy-9,9-bis(hydroxymethyl)-1,2,6a,6b,12a-pentamethyl-2,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |

InChI |

InChI=1S/C30H48O7/c1-17-8-11-29(24(35)36)13-12-26(3)18(22(29)28(17,5)37)6-7-20-25(2)14-19(33)23(34)30(15-31,16-32)21(25)9-10-27(20,26)4/h6,17,19-23,31-34,37H,7-16H2,1-5H3,(H,35,36)/t17-,19-,20-,21-,22-,23+,25-,26-,27-,28-,29+/m1/s1 |

InChI Key |

RIFJXBJHRYLRKR-YTOUHQNPSA-N |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(C[C@H]([C@@H](C5(CO)CO)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CC(C(C5(CO)CO)O)O)C)C)C2C1(C)O)C)C(=O)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Triterpenes

Structural and Molecular Comparisons

Key structural analogs include platycodigenin , 19α-hydroxyasiatic acid , tomentosic acid , 1β-hydroxyeuscaphic acid , and viburgenin . The table below highlights their distinguishing features:

Structural Implications :

- Oxygen Content: this compound’s additional hydroxyl group (vs.

- Positional Isomerism : 1β-Hydroxyeuscaphic acid differs from this compound in hydroxyl placement, which may alter binding affinity to enzymes like cyclooxygenase (COX) .

Antifungal Activity

- This compound : Demonstrated moderate activity against Cladosporium cladosporioides in combination with other saponins in R. viburnioides extracts .

- Viburgenin : Exhibited comparable antifungal efficacy (IC₅₀ ≈26–59 µg/mL) but with simpler hydroxylation .

Antitumor and Anti-inflammatory Effects

- This compound : Inhibited colon cancer cell growth by ~40–56% (in mixture with 1β-hydroxyeuscaphic acid) and suppressed COX-2 selectively .

- 1β-Hydroxyeuscaphic acid : Showed similar antitumor activity but lower lipid peroxidation (LPO) inhibition (53–68%) compared to this compound derivatives .

Antiparasitic Activity

Pharmacological Sources and Extraction Challenges

- Cloudberry (Rubus chamaemorus) : Rich in this compound and platycodigenin, but co-occurrence with isomers (e.g., tomentosic acid) complicates isolation .

- Non-Aqueous Counter-Current Chromatography (CCC): Effective for separating trachelosperogenin analogs using solvent systems like n-heptane/tert-butyl methyl ether/acetonitrile .

Key Research Findings and Limitations

- Contradictory Data: While this compound is reported in multiple species (e.g., Trachelospermum, R.

- Synergistic Effects : Antifungal and antitumor activities are often enhanced in the presence of saponins (e.g., trachelosperosides), complicating attribution of efficacy to individual compounds .

Q & A

Basic Research Questions

Q. What standardized protocols exist for isolating trachelosperogenin B from plant sources, and how do extraction solvents influence yield?

- Methodological Answer : this compound is typically isolated via ethanol extraction followed by chromatographic techniques. For example, centrifugal partition chromatography (CPC) has been effective in purifying structurally similar triterpenoids (e.g., trachelosperogenin E) with high selectivity indices . Solvent polarity impacts yield; ethanol is preferred for polar metabolites, while sequential solvent partitioning (e.g., ethyl acetate vs. aqueous phases) aids in tannin removal, improving purity .

Q. How is this compound structurally characterized, and what spectroscopic techniques are critical for validation?

- Methodological Answer : Nuclear magnetic resonance (NMR) (1H, 13C, 2D-COSY) and high-resolution mass spectrometry (HR-MS) are essential. Comparative analysis with databases (e.g., isolated analogues like trachelosperogenin A1 or E) helps resolve ambiguities in oleanane-type triterpenoid configurations . Purity should be confirmed via HPLC (>95%) with UV/ELSD detection .

Q. What in vitro bioassay models are suitable for preliminary screening of this compound’s anti-parasitic activity?

- Methodological Answer : The Toxoplasma gondii RH strain invasion assay is a validated model. IC50 values are calculated using dose-response curves (e.g., 12.83 µg/mL for tannin-depleted extracts of related compounds) . Selectivity indices (SI = IC50 host cells / IC50 parasite) >9 indicate therapeutic potential .

Advanced Research Questions

Q. How can contradictory bioactivity data for this compound across studies be resolved methodologically?

- Methodological Answer : Discrepancies often arise from assay variability (e.g., parasite strain differences, host cell lines). Standardizing protocols (e.g., synchronized tachyzoite cultures, identical incubation times) and cross-lab validation are critical. Meta-analyses of IC50 ranges and SI values for structurally related compounds (e.g., trachelosperogenin E) provide context .

Q. What strategies optimize this compound’s bioavailability in vivo, and how are pharmacokinetic parameters assessed?

- Methodological Answer : Structural modifications (e.g., glycosylation or esterification) enhance solubility. Pharmacokinetic studies in murine models require LC-MS/MS quantification of plasma/tissue concentrations. Chronic infection models (e.g., T. gondii-induced mice) evaluate survival rates and parasite burden reduction via qPCR .

Q. How do computational methods aid in elucidating this compound’s mechanism of action against apicomplexan parasites?

- Methodological Answer : Molecular docking against T. gondii targets (e.g., calcium-dependent protein kinases) identifies binding affinities. Comparative transcriptomics (parasite vs. host) post-treatment reveals pathway disruptions (e.g., invasion-related genes like ROP18). Validated hits require CRISPR-Cas9 knockout validation .

Q. What ethical and reproducibility standards apply when reporting this compound’s novel bioactivities?

- Methodological Answer : Follow COSMIN guidelines for preclinical studies: disclose full experimental protocols (e.g., parasite culture conditions, compound dilutions) in supplementary materials. Independent replication by third-party labs and adherence to ARRIVE criteria for animal studies are mandatory .

Data Presentation and Validation

Q. How should researchers present conflicting spectral data for this compound in publications?

- Methodological Answer : Report all NMR/HR-MS anomalies in supplementary files. Cross-reference with published spectra of analogues (e.g., myrianthic acid or nigaichigoside F1) and justify structural assignments using NOESY/ROESY correlations . Peer-review deposition in repositories like PubChem ensures transparency .

Q. What statistical frameworks are robust for analyzing dose-dependent effects of this compound in heterogeneous cell populations?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.